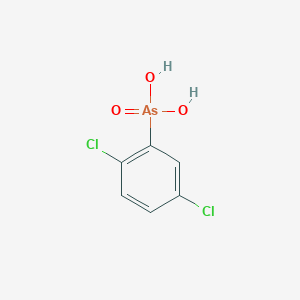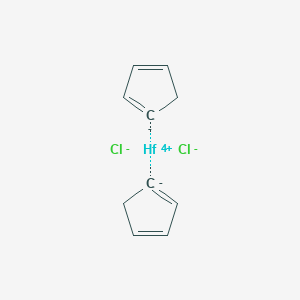
(2,5-dichlorophenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dichlorophenyl)arsonic acid is an organoarsenic compound characterized by the presence of two chlorine atoms and an arsonic acid group attached to a benzene ring
Preparation Methods
The synthesis of benzenearsonic acid, 2,5-dichloro- typically involves the reaction of 2,5-dichlorobenzoic acid with arsenic trioxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
(2,5-dichlorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to an arsine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,5-dichlorophenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzenearsonic acid, 2,5-dichloro- involves its interaction with cellular components, leading to the disruption of metabolic pathways. The arsonic acid group can interact with thiol groups in proteins, inhibiting their function. This interaction can affect various molecular targets and pathways, including those involved in cell growth and proliferation.
Comparison with Similar Compounds
(2,5-dichlorophenyl)arsonic acid can be compared with other similar compounds, such as:
2,4-Dichlorobenzoic acid: Similar in structure but lacks the arsonic acid group.
2,5-Dichlorobenzene: Lacks both the arsonic acid group and the carboxylic acid group.
2,5-Dichlorophenol: Contains hydroxyl groups instead of the arsonic acid group. The uniqueness of benzenearsonic acid, 2,5-dichloro- lies in its combination of chlorine and arsonic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
15075-46-4 |
|---|---|
Molecular Formula |
C6H5AsCl2O3 |
Molecular Weight |
270.93 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsCl2O3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H,(H2,10,11,12) |
InChI Key |
GQXPKFSKSNZFDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
Key on ui other cas no. |
15075-46-4 |
Synonyms |
2,5-Dichlorophenylarsonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)








![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)

